molecular formula C10H12Cl2OS B2392201 2,5-Dichlorophenyl 2-ethoxyethylsulfide CAS No. 1624268-48-9

2,5-Dichlorophenyl 2-ethoxyethylsulfide

Cat. No.: B2392201
CAS No.: 1624268-48-9
M. Wt: 251.17
InChI Key: VNWLQQPLOGKTDN-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2-ethoxyethylsulfide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, an ethoxyethyl group, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide typically involves the reaction of 2,5-dichlorophenol with 2-chloroethyl ethyl sulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2-ethoxyethylsulfide undergoes several types of chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles

Major Products Formed

    Oxidation: 2,5-Dichlorophenyl 2-ethoxyethyl sulfoxide, 2,5-Dichlorophenyl 2-ethoxyethyl sulfone

    Reduction: 2,5-Dichlorophenyl 2-ethoxyethyl thiol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2,5-Dichlorophenyl 2-ethoxyethylsulfide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. Researchers explore its interactions with biological systems to develop new therapeutic agents.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2-ethoxyethylsulfide involves its interaction with specific molecular targets and pathways. The compound’s sulfide group can undergo oxidation to form reactive intermediates, which may interact with cellular components. These interactions can lead to the disruption of cellular processes, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenyl 2-ethoxyethylsulfide
  • 2,4-Dichlorophenyl 2-ethoxyethylsulfide
  • 2,6-Dichlorophenyl 2-ethoxyethylsulfide
  • 3,4-Dichlorophenyl 2-ethoxyethylsulfide
  • 3,5-Dichlorophenyl 2-ethoxyethylsulfide

Uniqueness

2,5-Dichlorophenyl 2-ethoxyethylsulfide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the ethoxyethyl group and sulfide linkage further distinguishes it from other dichlorophenyl derivatives, providing unique properties that can be exploited in various applications.

Properties

IUPAC Name

1,4-dichloro-2-(2-ethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2OS/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWLQQPLOGKTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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